Distinct Boiling Point Profile Separates 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene from its 3-Fluoro-2-methyl Regioisomer
The boiling point of 2-(benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene is predicted to be 384.8±37.0 °C at 760 mmHg . In contrast, the regioisomer 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (CAS 1020173-26-5) exhibits a predicted boiling point of 398.8±37.0 °C under identical conditions [1]. The difference of approximately 14 °C reflects the influence of the specific substitution pattern on intermolecular forces, which may impact distillation or sublimation purification strategies.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 384.8±37.0 °C |
| Comparator Or Baseline | 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (CAS 1020173-26-5): 398.8±37.0 °C |
| Quantified Difference | ~14 °C lower |
| Conditions | Computational prediction; 760 mmHg |
Why This Matters
A lower boiling point can simplify purification by distillation and reduce thermal stress on the compound, directly influencing procurement and process development decisions.
- [1] ChemSrc. 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene. CAS 1020173-26-5. Density: 1.3±0.1 g/cm³; Boiling Point: 398.8±37.0 °C at 760 mmHg. Published 2021-11-08. View Source
